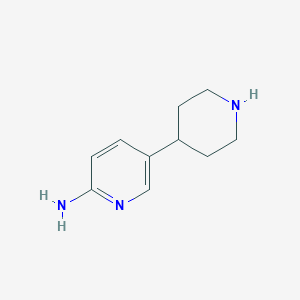

5-(Piperidin-4-YL)pyridin-2-amine

Description

Overview of Pyridine-Piperidine Hybrid Scaffolds in Chemical Research

Pyridine (B92270) and piperidine (B6355638) rings are two of the most prevalent heterocyclic motifs found in pharmaceuticals and biologically active compounds. nih.govdovepress.comthieme-connect.comresearchgate.net The pyridine ring, an aromatic six-membered heterocycle containing one nitrogen atom, is a key component in numerous natural products, including vitamins and alkaloids, and is present in a wide array of FDA-approved drugs. nih.govrsc.org Its presence in a molecule can significantly influence physicochemical properties, such as improving biochemical potency, metabolic stability, and permeability. nih.govdovepress.com

The piperidine ring, a saturated six-membered nitrogen-containing heterocycle, is also a cornerstone of many pharmaceuticals. thieme-connect.comresearchgate.net The introduction of chiral piperidine scaffolds into small molecules has been shown to modulate physicochemical properties, enhance biological activities and selectivity, and improve pharmacokinetic profiles. thieme-connect.comresearchgate.net

Given the individual importance of these two scaffolds, the development of hybrid molecules that incorporate both a pyridine and a piperidine moiety has emerged as a compelling strategy in drug discovery. nih.govnih.gov These hybrid structures offer a unique three-dimensional architecture and a combination of electronic and conformational properties that can be exploited for fine-tuning interactions with biological targets. The synthesis of such hybrid scaffolds can be achieved through various methods, including the hydrogenation of pyridine precursors. nih.gov

Academic Significance of 5-(Piperidin-4-YL)pyridin-2-amine as a Research Probe

This compound serves as a significant research probe and a versatile building block in the synthesis of more complex molecules with potential therapeutic applications. nih.gov Its academic importance is not derived from its own inherent biological activity, which is not extensively documented, but rather from its utility as a foundational scaffold for the development of novel derivatives.

The structure of this compound, featuring a reactive primary amine on the pyridine ring and a secondary amine within the piperidine ring, allows for a variety of chemical modifications. This makes it an ideal starting material for creating libraries of compounds for screening against various biological targets. For instance, derivatives of this compound have been synthesized and investigated for their potential as anticancer agents. Research has shown that 2-amino-4-(1-piperidine) pyridine derivatives can act as potent dual inhibitors of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1), which are key targets in non-small-cell lung cancer. nih.gov Furthermore, derivatives of 5-(piperidin-4-yl)-1,2,4-oxadiazole have been identified as a new class of agonists for human caseinolytic protease P (HsClpP), showing potential for the treatment of hepatocellular carcinoma. nih.gov

The compound's utility extends to the exploration of treatments for other diseases as well. The 4-substituted-4-aminopiperidine motif, a key feature of this compound, is found in a number of bioactive compounds, including CCR5 antagonists developed as HIV-1 entry inhibitors. nih.gov

Current Research Landscape and Knowledge Gaps Pertaining to the Chemical Compound

The current research landscape for this compound is primarily focused on its application as a scaffold in medicinal chemistry to generate novel, biologically active compounds. Studies have explored how modifications to its basic structure influence activity against various targets. For example, the synthesis of 2-amino-4-(1-piperidine) pyridine derivatives has yielded compounds with potent inhibitory activity against crizotinib-resistant ALK and ROS1 mutants. nih.gov This highlights a research direction aimed at overcoming drug resistance in cancer therapy.

A significant knowledge gap remains concerning the intrinsic biological activity of this compound itself. While its derivatives have shown promise, the parent compound's pharmacological profile is largely uncharacterized. Further investigation into its own potential interactions with biological systems could reveal new avenues for research.

Another area for further exploration is the systematic investigation of the structure-activity relationships (SAR) of its derivatives. While some studies have begun to elucidate these relationships, a more comprehensive understanding of how different substituents on both the pyridine and piperidine rings affect potency, selectivity, and pharmacokinetic properties is needed. For instance, research on dual piperidine-based histamine (B1213489) H3 and sigma-1 receptor ligands has shown that substitution on the piperidine ring significantly impacts affinity for these receptors. nih.gov

Additionally, while methods for the synthesis of substituted piperidines and pyridines are well-established, the development of more efficient and stereoselective synthetic routes to create diverse libraries of this compound derivatives remains an active area of research. nih.gov

Chemical Compound Data

Below are data tables summarizing key information about this compound and related research findings.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | parchem.com |

| Molecular Formula | C₁₀H₁₅N₃ | parchem.com |

| CAS Number | 1159822-13-5 (dihydrochloride) | synquestlabs.com |

Table 2: Research Findings on Derivatives of this compound

| Derivative Class | Research Focus | Key Findings | Reference |

|---|---|---|---|

| 2-amino-4-(1-piperidine) pyridine derivatives | ALK/ROS1 dual inhibitors for non-small-cell lung cancer | Compound 2e showed potent activity against crizotinib-resistant ALKL1196M and ROS1G2032R mutants. | nih.gov |

| 5-(piperidin-4-yl)-1,2,4-oxadiazole derivatives | HsClpP agonists for hepatocellular carcinoma | Compound SL44 exhibited potent HsClpP agonistic activity and inhibited the proliferation of HCCLM3 cells. | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

5-piperidin-4-ylpyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c11-10-2-1-9(7-13-10)8-3-5-12-6-4-8/h1-2,7-8,12H,3-6H2,(H2,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLZYZVMUWFTMCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CN=C(C=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Reaction Design for 5 Piperidin 4 Yl Pyridin 2 Amine

Direct Synthesis Approaches

The direct construction of the 5-(Piperidin-4-YL)pyridin-2-amine framework is predominantly accomplished through two powerful cross-coupling reactions: Suzuki-Miyaura coupling for C-C bond formation and nucleophilic aromatic substitution for N-C bond formation.

Suzuki-Miyaura Coupling Strategies for C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for forging C-C bonds in organic synthesis, and its application is pivotal in the synthesis of biaryl compounds like this compound. organic-chemistry.orglibretexts.org This palladium-catalyzed reaction typically involves the coupling of an organoboron species, such as a boronic acid or its ester, with a halide or triflate. libretexts.orgnih.govnih.gov

In the context of synthesizing this compound, this strategy would involve the reaction of a suitably protected piperidinyl-boronic acid or ester with a 5-halo-2-aminopyridine derivative. The catalytic cycle generally proceeds through three key steps: oxidative addition of the palladium(0) catalyst to the pyridine (B92270) halide, transmetalation with the boronic acid derivative, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org The use of highly active and stable palladium-phosphine catalysts is crucial, especially when dealing with nitrogen-containing heterocycles which can sometimes inhibit catalyst activity. organic-chemistry.org

Table 1: Key Features of Suzuki-Miyaura Coupling

| Feature | Description |

| Catalyst | Typically a Palladium(0) complex with phosphine (B1218219) ligands. |

| Reactants | An organoboron compound (e.g., boronic acid) and an organic halide. |

| Key Steps | Oxidative addition, transmetalation, reductive elimination. libretexts.org |

| Advantages | Mild reaction conditions, high functional group tolerance, commercial availability of reagents. |

Nucleophilic Aromatic Substitution Pathways for N-C Bond Formation

Nucleophilic aromatic substitution (SNA) offers another direct route for constructing substituted pyridines. youtube.comyoutube.com This reaction is particularly effective for pyridines, which are electron-deficient aromatic systems, making them susceptible to nucleophilic attack, especially at the 2- and 4-positions. youtube.comyoutube.com

The synthesis of this compound via this pathway could conceptually involve the reaction of a piperidin-4-yl nucleophile with a pyridine ring bearing a suitable leaving group at the 5-position and an amino group at the 2-position. However, a more common approach involves the displacement of a leaving group on the pyridine ring by an amine. youtube.com For instance, a 2-chloropyridine (B119429) derivative can react with an amine under heated conditions to form a new C-N bond. youtube.com The reactivity of the pyridine ring can be further enhanced by the presence of electron-withdrawing groups or through the formation of a transient η⁶-pyridine complex with a transition metal catalyst, which increases the electrophilicity of the pyridine ring. thieme-connect.de Computational studies have indicated that for certain pyridine halogenation/dehalogenation reactions, the C-halogen bond formation proceeds via an SNAr pathway. nih.govacs.orgnih.gov

Synthesis of Precursor Compounds and Key Intermediates

The success of the aforementioned direct synthesis approaches hinges on the availability of appropriately functionalized precursor molecules. The preparation of piperidinyl-boronic acid derivatives and halogenated pyridine precursors are critical preliminary steps.

Piperidinyl-Boronic Acid Derivatives

Boronic acids and their esters are essential reagents for the Suzuki-Miyaura coupling reaction. nih.gov The synthesis of pyridinylboronic acids and their derivatives can be achieved through several methods. arkat-usa.org The most fundamental and widely used method is the halogen-metal exchange of a corresponding pyridinyl halide, followed by borylation with a trialkylborate. arkat-usa.org This method is often reliable for large-scale preparations. arkat-usa.org Other synthetic routes include palladium-catalyzed cross-coupling of halopyridines with diboron (B99234) reagents. arkat-usa.org

The general stability and relatively low toxicity of boronic acids make them attractive intermediates in medicinal chemistry. nih.gov The synthesis of heterocyclic boronic acids, including those derived from piperidine (B6355638), follows similar principles to their aryl counterparts. nih.gov

Table 2: Common Methods for Synthesizing Pyridinylboronic Acids/Esters

| Method | Description |

| Halogen-Metal Exchange/Borylation | Reaction of a pyridinyl halide with an organolithium or Grignard reagent, followed by trapping with a borate (B1201080) ester. arkat-usa.org |

| Palladium-Catalyzed Cross-Coupling | Reaction of a halopyridine with a diboron reagent in the presence of a palladium catalyst. arkat-usa.org |

| C-H Borylation | Direct borylation of a C-H bond catalyzed by iridium or rhodium complexes. arkat-usa.org |

Halogenated Pyridine Precursors

Halogenated pyridines are crucial building blocks for a multitude of chemical transformations, including cross-coupling reactions. nih.govacs.orgnih.govchemrxiv.org The selective halogenation of pyridines can be challenging due to the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic aromatic substitution. nih.govyoutube.com

Despite these challenges, several strategies have been developed for the regioselective halogenation of pyridines. nih.gov One innovative method involves the use of designed phosphine reagents that are installed at the 4-position of pyridines, forming phosphonium (B103445) salts which are subsequently displaced by halide nucleophiles. nih.govacs.orgnih.gov This approach allows for the halogenation of a broad range of unactivated pyridines. nih.govnih.gov Other strategies include metalation-trapping sequences and the conversion of pyridines to their N-oxides, which can then be selectively nitrated at the 4-position and subsequently converted to the corresponding halopyridine. nih.gov Radical chlorination at high temperatures is another method used for preparing chlorinated pyridines. youtube.com

Stereoselective and Regioselective Synthetic Considerations

The synthesis of complex molecules like this compound often requires careful control over stereochemistry and regiochemistry.

The piperidine ring is a common motif in many biologically active compounds, and its stereoselective synthesis is of great importance. nih.govnih.gov Numerous methods have been developed for the stereoselective synthesis of substituted piperidines, including the hydrogenation of pyridine precursors, intramolecular cyclizations, and cycloaddition reactions. nih.govyoutube.com For instance, a one-pot synthesis of piperidin-4-ols has been developed via a sequential gold-catalyzed cyclization, chemoselective reduction, and a spontaneous Ferrier rearrangement, which demonstrates excellent diastereoselectivity. nih.gov The use of chiral catalysts in reactions such as the rhodium-catalyzed asymmetric reductive Heck reaction can provide access to enantioenriched 3-substituted piperidines from pyridine derivatives. acs.org

Regioselectivity is a key consideration in the functionalization of the pyridine ring. As mentioned earlier, nucleophilic aromatic substitution on pyridine typically occurs at the 2- and 4-positions. youtube.com Similarly, radical reactions like the Minisci reaction can lead to mixtures of regioisomers. chemrxiv.org To achieve regioselective C-4 alkylation of pyridines, a strategy involving a maleate-derived blocking group has been developed to direct Minisci-type reactions specifically to the C-4 position. chemrxiv.org In the context of Suzuki-Miyaura coupling, the regioselectivity is dictated by the position of the halogen on the pyridine precursor. Therefore, the synthesis of the correct halogenated pyridine isomer is paramount for the successful synthesis of the desired final product. nih.govacs.orgnih.gov

Control of Piperidine Ring Conformation during Synthesis

The conformation of the piperidine ring is a critical aspect of its synthesis and biological activity. The piperidine ring typically adopts a chair conformation to minimize steric strain. This chair form can exist in two interconverting isomers, with the substituent in either an axial or equatorial position. The equatorial conformation is generally more stable. wikipedia.org

During synthesis, the conformation can be influenced by the choice of reagents and reaction conditions. For instance, in catalytic hydrogenation of pyridine precursors, the stereochemical outcome can be directed by the catalyst and the existing substituents on the pyridine ring. The use of specific catalysts can favor the formation of one conformer over the other, thereby controlling the three-dimensional structure of the final piperidine-containing molecule.

Regioselective Functionalization of Pyridine Ring

The regioselective functionalization of the pyridine ring is a key challenge in the synthesis of compounds like this compound. The inherent electronic properties of the pyridine ring make it susceptible to nucleophilic attack at the C2, C4, and C6 positions. Directing functionalization to a specific position, such as C4, often requires strategic use of blocking groups or specialized catalytic systems. nih.govchemrxiv.org

One approach involves the use of a removable blocking group, such as one derived from maleic acid, to direct Minisci-type decarboxylative alkylation specifically to the C4 position. chemrxiv.org This method allows for the introduction of an alkyl group at the desired position, which can then be further elaborated to form the piperidine ring. Another strategy employs transition-metal catalysis, where a catalyst can selectively activate a specific C-H bond on the pyridine ring for functionalization. nih.gov For instance, phosphonium salts have been utilized as versatile handles to enable regioselective functionalization at the 4-position of the pyridine scaffold. thieme-connect.de

Advanced Synthetic Transformations for Analogues and Derivatives

The creation of analogues and derivatives of this compound relies on advanced synthetic transformations that allow for the construction and modification of the core piperidine structure.

Intramolecular Cyclization Reactions for Piperidine Formation

Intramolecular cyclization is a powerful strategy for constructing the piperidine ring. This can be achieved through various methods, including reductive amination and aza-Michael reactions. researchgate.net A de novo synthesis of N-(hetero)aryl piperidines has been reported using a diastereoselective reductive amination/aza-Michael reaction sequence. researchgate.net This approach allows for the rapid construction of complex polysubstituted piperidine rings from readily available starting materials. researchgate.net Other methods include intramolecular iodo-aldol cyclization of prochiral α-substituted enoate aldehydes and ketones, which can produce piperidine-containing heterocycles with high trans-selectivity. organic-chemistry.org

A notable example is the intramolecular reductive cyclization of a conjugated keto-azide intermediate to construct a 2,3,6-trisubstituted piperidine skeleton. nih.gov This strategy highlights the versatility of intramolecular cyclizations in generating highly functionalized piperidine rings.

Oxidative Amination of Alkenes in Piperidine Ring Construction

Oxidative amination of unactivated alkenes provides a direct route to substituted piperidines. This transformation can be catalyzed by various transition metals, such as gold(I) and palladium(II). mdpi.com A gold(I)-catalyzed method allows for the difunctionalization of a double bond, leading to the formation of an N-heterocycle. mdpi.com Similarly, a palladium-catalyzed aerobic oxidative cyclization of alkenes bearing tethered sulfonamides has been developed for the synthesis of various six-membered nitrogen heterocycles, including piperidines. nih.gov

A palladium-catalyzed asymmetric 6-endo aminoacetoxylation of unactivated alkenes using a pyridine-oxazoline (Pyox) ligand yields chiral β-acetoxylated piperidines with excellent enantioselectivity under mild conditions. organic-chemistry.org

Radical-Mediated Amine Cyclization for Piperidine Synthesis

Radical-mediated cyclization reactions offer an alternative and powerful approach to piperidine synthesis. These reactions often proceed under mild conditions and exhibit good functional group tolerance. One such method involves the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates to form 2,4-disubstituted piperidines. organic-chemistry.org The diastereoselectivity of this reaction can be enhanced by using tris(trimethylsilyl)silane. organic-chemistry.org

Another innovative approach is the enantioselective δ C-H cyanation of acyclic amines, which proceeds via an N-centered radical relay mechanism intercepted by a chiral copper catalyst. nih.gov The resulting δ-amino nitriles can then be converted into a variety of chiral piperidines. nih.gov This method showcases the potential of radical-mediated C-H functionalization in the asymmetric synthesis of complex piperidine derivatives. nih.gov

Hydrogenation and Hydroboration-Hydrogenation Cascades of Pyridines

The reduction of pyridines is a direct and atom-economical method for constructing piperidine rings. While traditional transition-metal-catalyzed hydrogenation often suffers from poor functional group tolerance, recent advances in borane-catalyzed reductions have shown great promise. acs.orgsci-hub.se

A B(C6F5)3-catalyzed hydroboration/hydrogenation cascade has been developed for the reduction of pyridines, which is particularly effective for 2,3-disubstituted pyridines, affording piperidines with high cis selectivity. acs.orgsci-hub.sefigshare.comacs.org This method exhibits broad functional group tolerance, allowing for the synthesis of functionalized piperidines that are not accessible through other reduction methods. acs.orgsci-hub.se The mechanism involves the sequential action of the pyridine substrate and piperidine product as bases in cooperation with the borane (B79455) catalyst to split H2. acs.orgsci-hub.seacs.org

| Catalyst System | Substrate Scope | Key Features |

| B(C6F5)3/HBpin | 2,3-disubstituted pyridines | High cis selectivity, broad functional group tolerance. acs.orgsci-hub.se |

| Rhodium-catalyzed | Fluorinated pyridines | Hydroboration/hydrogenation cascade. acs.orgsci-hub.se |

| Titanium-catalyzed | Pyridines | Hydrosilylation/hydrogenation cascade. acs.orgsci-hub.se |

| Borane-catalyzed | Pyridines | Metal-free transfer hydrogenation with ammonia (B1221849) borane. organic-chemistry.org |

Multi-component Reaction Strategies

While specific multi-component reaction (MCR) methodologies for the direct, one-pot synthesis of this compound are not extensively documented in dedicated literature, the principles of MCRs offer powerful and convergent strategies for assembling its core structural motifs. The inherent efficiency, atom economy, and ability to rapidly generate molecular diversity make MCRs a highly attractive approach for synthesizing complex heterocyclic systems like the target compound. Key MCRs, such as the Groebke–Blackburn–Bienaymé (GBB) reaction, are particularly relevant for the construction of the substituted 2-aminopyridine (B139424) scaffold.

The Groebke–Blackburn–Bienaymé (GBB) reaction stands out as a prominent isocyanide-based multicomponent reaction (IMCR) for the synthesis of fused imidazo[1,2-a]pyridines. nih.govrsc.orgmdpi.com This acid-catalyzed condensation involves a 2-aminoazine (such as 2-aminopyridine), an aldehyde, and an isocyanide. organic-chemistry.org The GBB reaction is a robust method for creating the imidazo[1,2-a]pyridine (B132010) core, which can be a strategic precursor to substituted 2-aminopyridine derivatives. The versatility of the GBB reaction allows for the introduction of various substituents depending on the choice of the aldehyde and isocyanide components. organic-chemistry.org

Furthermore, the products of a GBB reaction can be utilized as substrates in subsequent MCRs, such as the Ugi reaction, to create even more complex, peptide-like structures in a tandem approach. beilstein-journals.org This highlights the modularity of MCR strategies, where one MCR provides a scaffold that is further elaborated by a second MCR, enabling the rapid construction of diverse chemical libraries. beilstein-journals.org

Other MCRs for pyridine synthesis, while not directly involving a pre-formed aminopyridine, demonstrate the power of convergent synthesis. Hantzsch-type pyridine syntheses, for example, are classic multi-component methods that construct the pyridine ring from simpler precursors. mdpi.com Modern variations of this reaction have expanded the scope and utility for creating polysubstituted pyridines. mdpi.comrsc.org These strategies typically involve the condensation of β-dicarbonyl compounds, an aldehyde, and an ammonia source, followed by an oxidation step. acsgcipr.org

The table below summarizes key multi-component reactions that are applicable to the synthesis of the core scaffolds found in this compound or its close analogues.

| Reaction Name | Components | Product Type | Relevance to this compound Synthesis |

| Groebke–Blackburn–Bienaymé (GBB) Reaction | 2-Aminoazine, Aldehyde, Isocyanide | Imidazo[1,2-a]pyridines and related fused heterocycles | Can be used to synthesize the core 2-aminopyridine ring system with substituents that could be precursors to the piperidine group. nih.govorganic-chemistry.org |

| Ugi Reaction | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | α-Acylamino carboxamides (Peptidomimetics) | Can be used in tandem with other MCRs (like GBB) to add complex side chains or to assemble the piperidine ring itself from suitable bifunctional starting materials. beilstein-journals.orgnih.govmdpi.com |

| Passerini Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy carboxamides | A versatile three-component reaction for creating functionalized amide structures which could be intermediates in a multi-step synthesis. |

| Hantzsch-type Pyridine Synthesis | β-Dicarbonyl compound (2 eq.), Aldehyde, Ammonia source | Dihydropyridines (oxidized to Pyridines) | A fundamental MCR for constructing the pyridine ring from acyclic precursors. mdpi.comacsgcipr.org |

These MCR strategies represent a modern and efficient approach to organic synthesis. Their application could significantly streamline the preparation of this compound and its derivatives, facilitating the exploration of this chemical space for various research applications.

Derivatization Chemistry and Functionalization Strategies of 5 Piperidin 4 Yl Pyridin 2 Amine

Modification at the Piperidine (B6355638) Nitrogen Atom

The secondary amine within the piperidine ring of 5-(piperidin-4-yl)pyridin-2-amine is a prime site for chemical modification. Its nucleophilic nature allows for the introduction of a vast range of functional groups through various established synthetic protocols.

Alkylation and Acylation Strategies

Standard N-alkylation and N-acylation reactions are commonly employed to functionalize the piperidine nitrogen. Alkylation introduces alkyl groups, which can alter the compound's lipophilicity and steric profile. Acylation introduces carbonyl-containing moieties, which can serve as hydrogen bond acceptors and introduce further points for diversification.

The piperidine ring is a prevalent structural motif in numerous alkaloids and pharmaceuticals. wikipedia.org The secondary amine is widely used to convert ketones to enamines, which are key intermediates in reactions like the Stork enamine alkylation. wikipedia.org This inherent reactivity makes it a straightforward handle for derivatization.

Table 1: Alkylation and Acylation Reactions at the Piperidine Nitrogen

| Reaction Type | Reagent Class | Functional Group Introduced | Potential Outcome |

|---|---|---|---|

| Alkylation | Alkyl halides (e.g., R-Br, R-I) | Alkyl chains (e.g., methyl, ethyl, benzyl) | Modulates basicity and lipophilicity |

| Reductive Amination | Aldehydes/Ketones + Reducing Agent | Substituted alkyl groups | Introduces complex alkyl fragments |

| Acylation | Acyl chlorides, Anhydrides | Acyl groups (e.g., acetyl, benzoyl) | Introduces amide functionality, potential for H-bonding |

| Carbamoylation | Isocyanates | Carbamoyl groups | Adds urea-like functionality |

Introduction of Diverse Chemical Moieties (e.g., sulfonyl amides, aromatic rings)

Beyond simple alkyl and acyl groups, more complex functionalities can be installed at the piperidine nitrogen to significantly alter the compound's properties.

Sulfonyl Amides: The synthesis of sulfonamides or sulfonimidamides at the piperidine nitrogen introduces a key functional group found in many therapeutic agents. A modular, two-step synthesis of sulfonimidamides has been developed that proceeds through a primary sulfinamide intermediate. acs.org This approach allows for the coupling of a wide variety of amines, suggesting its applicability for derivatizing the piperidine nitrogen. acs.org

Aromatic Rings: The introduction of aromatic or heteroaromatic rings can be achieved through methods such as Buchwald-Hartwig amination or other cross-coupling reactions. These modifications can introduce moieties capable of π-stacking interactions or other specific receptor-binding interactions. Studies on phenylpiperazine derivatives have explored the importance of aromatic ring topologies for receptor affinity, a strategy that is directly translatable to the piperidinyl portion of the target compound. nih.gov

Functionalization of the Pyridine (B92270) Ring

The pyridine ring offers multiple positions for substitution, and its electronic properties can be tuned by modifying the existing amino group.

Introduction of Substituents at Varying Positions

Modern organic chemistry provides several methods for the C-H functionalization of pyridine rings, allowing for the introduction of substituents at positions meta to the nitrogen atom (C3 and C5). nih.gov While the existing piperidinyl group at C5 presents a steric challenge, directed or non-directed C-H activation methods could potentially install new groups at the C3 position. nih.gov Palladium-catalyzed arylation has been shown to be effective for the C3-H arylation of pyridines. nih.gov Furthermore, rhodium-catalyzed olefination can introduce alkenyl groups. nih.gov

The synthesis of highly functionalized pyridines can also be achieved through ring-expansion reactions of isoxazoles, offering a conceptually different route to access substituted pyridine cores that could then be elaborated into the target structure. nih.gov

Table 2: Potential Functionalization of the Pyridine Ring

| Position | Reaction Type | Potential Substituent | Reference Method |

|---|---|---|---|

| C3 | C-H Arylation | Phenyl, substituted aryl | Palladium/phenanthroline catalysis. nih.gov |

| C3 | C-H Olefination | Alkenyl (e.g., ethyl acrylate) | Rhodium(III) catalysis. nih.gov |

| C3 | C-H Silylation | Silyl groups | Iridium-catalyzed silylation. nih.gov |

Chemical Transformations of the Primary Amine Moiety

The 2-amino group on the pyridine ring is a versatile functional handle. It can undergo a range of chemical transformations to generate diverse derivatives. Reissert-Henze-type reactions, for example, demonstrate the reactivity of the pyridine ring system, leading to the formation of 2-aminopyridines from pyridine N-oxides. nih.gov Such reactions highlight the potential to modify the amino group or the ring itself. nih.gov

One key transformation is diazotization. The primary amine can be converted to a diazonium salt, which is a valuable intermediate that can be subsequently displaced by a wide variety of nucleophiles (e.g., halides, hydroxyl, cyano groups) in Sandmeyer-type reactions. This allows for extensive diversification at the C2 position. nih.gov

Strategic Derivatization for Enhanced Analytical Performance

Chemical derivatization is a powerful strategy to improve the detection and separation of compounds in analytical techniques like liquid chromatography-mass spectrometry (LC-MS) and supercritical fluid chromatography-mass spectrometry (SFC-MS). nih.gov

For compounds like this compound, which contain amine functionalities, derivatization can significantly enhance ionization efficiency in the mass spectrometer, leading to lower detection limits. A study demonstrated that derivatizing organic acids with N-(4-aminophenyl)piperidine, a tag with high proton affinity, led to improvements in detection limits ranging from 25- to 2,100-fold in SFC-MS analysis. nih.gov

A similar strategy could be applied to this compound itself, or to its metabolites, for analytical purposes. By reacting the primary amine or the piperidine nitrogen with a tag designed to have high proton affinity or a fixed charge, the analytical performance could be substantially improved. This approach is particularly valuable for bioanalytical assays requiring high sensitivity. nih.gov

Table 3: Derivatization for Analytical Enhancement

| Derivatization Site | Reagent Type | Purpose | Analytical Technique |

|---|---|---|---|

| Primary Amine (pyridin-2-amine) | High proton affinity tags | Increase ionization efficiency, improve sensitivity | LC-MS, SFC-MS |

| Piperidine Nitrogen | Charged derivatizing agents | Enhance signal in mass spectrometry | LC-MS, SFC-MS |

Derivatization for Improved Chromatographic Resolution

The inherent polarity of this compound, due to its amino groups, can lead to poor peak shape and resolution in gas chromatography (GC) and, in some cases, reversed-phase high-performance liquid chromatography (HPLC). Derivatization can mitigate these issues by reducing polarity, increasing volatility, and improving interactions with the stationary phase.

Common derivatization strategies for primary and secondary amines that could be applied to this compound include acylation, silylation, and alkylation. These reactions target the active hydrogen atoms on the nitrogen atoms.

Acylation: This involves the reaction of the amine with an acylating agent, such as an acid anhydride (B1165640) or an acyl chloride, to form an amide. For instance, reacting this compound with trifluoroacetic anhydride (TFAA) would yield a derivative with increased volatility, making it more amenable to GC analysis. The electron-withdrawing nature of the trifluoromethyl group can also enhance detection by electron capture detectors (ECD).

Silylation: Silylating agents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), are widely used to derivatize polar compounds for GC analysis. These reagents would react with the primary and secondary amino groups of this compound to replace the active hydrogens with trimethylsilyl (B98337) (TMS) groups. The resulting TMS derivatives are significantly more volatile and thermally stable.

Alkylation: This strategy involves the introduction of an alkyl group. While less common for improving chromatographic resolution alone, it can be part of a broader functionalization strategy.

The choice of derivatization reagent can significantly impact the chromatographic behavior of the resulting derivative. The table below illustrates potential derivatization reactions for this compound aimed at improving chromatographic resolution.

| Derivatization Strategy | Reagent Example | Target Functional Group(s) | Expected Properties of Derivative | Applicable Chromatographic Technique |

| Acylation | Trifluoroacetic anhydride (TFAA) | Primary and Secondary Amines | Increased volatility, thermal stability, and ECD response. | Gas Chromatography (GC) |

| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Primary and Secondary Amines | Increased volatility and thermal stability. | Gas Chromatography (GC) |

| Acylation | Acetic Anhydride | Primary and Secondary Amines | Reduced polarity, improved peak shape in RP-HPLC. | High-Performance Liquid Chromatography (HPLC) |

This table presents potential derivatization strategies based on the functional groups of this compound. Specific reaction conditions and outcomes would require experimental validation.

Derivatization for Enhanced Spectroscopic Detectability

For analytical methods that rely on spectroscopic detection, such as UV-Vis or fluorescence spectroscopy, derivatization can be employed to introduce a chromophore or a fluorophore into the molecule. This is particularly useful when the parent compound has a low molar absorptivity or lacks native fluorescence.

UV-Vis Detection: While the pyridine ring in this compound provides some UV absorbance, derivatization can shift the absorption maximum to a longer wavelength, reducing interference from co-eluting compounds, and increase the molar absorptivity. Reagents like 4-iodobenzoyl chloride can react with the amino groups to introduce a strongly UV-absorbing benzoyl group. This approach has been successfully used for the analysis of other aminopyridines.

Fluorescence Detection: To significantly enhance sensitivity, a fluorescent tag can be attached to the molecule. Common derivatizing agents for amines that introduce a fluorophore include:

Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride): Reacts with primary and secondary amines to produce highly fluorescent sulfonamide derivatives.

9-Fluorenylmethyl chloroformate (FMOC-Cl): Reacts with primary and secondary amines to form stable, highly fluorescent derivatives.

o-Phthaldialdehyde (OPA): Reacts with primary amines in the presence of a thiol to form fluorescent isoindole derivatives. This reagent is specific for the primary amino group on the pyridine ring.

These derivatization reactions allow for the detection of the analyte at much lower concentrations than would be possible with the underivatized compound.

The following table summarizes potential derivatization strategies for enhancing the spectroscopic detectability of this compound.

| Detection Method | Derivatizing Agent | Target Functional Group(s) | Principle of Enhancement |

| UV-Vis Spectroscopy | 4-Iodobenzoyl chloride | Primary and Secondary Amines | Introduction of a benzoyl chromophore with high molar absorptivity. |

| Fluorescence Spectroscopy | Dansyl chloride | Primary and Secondary Amines | Introduction of a highly fluorescent dansyl group. |

| Fluorescence Spectroscopy | 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Primary and Secondary Amines | Introduction of a highly fluorescent fluorenylmethoxycarbonyl group. |

| Fluorescence Spectroscopy | o-Phthaldialdehyde (OPA) / Thiol | Primary Amine | Formation of a fluorescent isoindole derivative. |

This table outlines potential derivatization approaches based on the known reactivity of the functional groups present in this compound. The suitability and efficiency of these methods would need to be confirmed experimentally.

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Mass Spectrometry (HRMS) and Liquid Chromatography-Mass Spectrometry (LC-MS)

Quantitative Analysis by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the quantitative analysis of 5-(Piperidin-4-YL)pyridin-2-amine in various matrices. rsc.org The method combines the separation power of liquid chromatography with the precise detection capabilities of tandem mass spectrometry. rsc.org For robust quantification, a method is typically developed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. researchgate.net This approach ensures high specificity and low limits of detection (LOD) and quantification (LOQ). mdpi.com

Development of a quantitative LC-MS/MS method for aminopyridine and piperidine (B6355638) derivatives often involves protein precipitation for sample clean-up, especially in biological matrices. mdpi.com The selection of appropriate precursor and product ions in MRM mode is critical for the selective detection of the analyte. researchgate.net The method is validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, and stability. mdpi.com

Below is a table summarizing typical parameters for an LC-MS/MS method for a compound structurally related to this compound.

Table 1: Representative LC-MS/MS Method Parameters

| Parameter | Condition |

|---|---|

| LC System | UHPLC System |

| Column | Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.7 µm) chromatographytoday.com |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile (B52724) with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 2 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Monitoring Mode | Multiple Reaction Monitoring (MRM) |

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its distinct structural features: the aminopyridine ring and the piperidine ring.

The primary amine (-NH₂) group on the pyridine (B92270) ring is expected to show characteristic N-H stretching vibrations. nih.gov The piperidine ring, a saturated heterocycle, will have C-H stretching vibrations, while the secondary amine (N-H) within the piperidine ring will also produce a distinct absorption band. researchgate.net The aromatic pyridine ring will display C=C and C=N stretching vibrations. preprints.orgresearchgate.net

Table 2: Predicted FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3450 - 3300 | N-H Asymmetric & Symmetric Stretching | Primary Amine (-NH₂) ijirset.com |

| 3300 - 3250 | N-H Stretching | Secondary Amine (Piperidine N-H) researchgate.net |

| 3100 - 3000 | C-H Stretching | Aromatic (Pyridine Ring) |

| 2950 - 2850 | C-H Stretching | Aliphatic (Piperidine CH₂) nist.gov |

| 1650 - 1590 | N-H Bending | Primary Amine (-NH₂) |

| 1600 - 1450 | C=C and C=N Stretching | Aromatic Ring (Pyridine) researchgate.net |

| 1350 - 1250 | C-N Stretching | Aromatic Amine researchgate.net |

Advanced Chromatographic Separations

Chromatographic techniques are fundamental for the separation and purity assessment of pharmaceutical compounds.

High-Performance Liquid Chromatography (HPLC) is the standard for assessing the purity and quantifying this compound. Developing a robust HPLC method requires careful selection of the stationary phase, mobile phase, and detection wavelength. cmes.org For polar basic compounds like aminopyridines and piperidines, reversed-phase chromatography is commonly employed. nih.gov

A typical method would use a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile or methanol. cmes.orgnih.gov The pH of the aqueous phase is a critical parameter to control the retention and peak shape of basic analytes. helixchrom.com UV detection is suitable due to the aromatic pyridine ring in the molecule's structure. nih.gov For related aminopyridine compounds, detection is often performed around 254-280 nm. cmes.orgnih.gov

Table 3: Typical HPLC Method Parameters

| Parameter | Condition |

|---|---|

| HPLC System | Quaternary or Binary Pump System |

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) nih.govresearcher.life |

| Mobile Phase A | Phosphate or Acetate Buffer (pH adjusted) google.com |

| Mobile Phase B | Acetonitrile or Methanol cmes.org |

| Elution Mode | Isocratic or Gradient nih.gov |

| Flow Rate | 1.0 mL/min nih.govresearcher.life |

| Column Temperature | 30-40°C cmes.orgnih.gov |

| Detection | UV at 254 nm or 280 nm cmes.orgnih.gov |

| Injection Volume | 10 µL cmes.org |

To ensure the comprehensive purity assessment of a drug substance, it is often necessary to use at least two independent, or orthogonal, chromatographic methods. researchgate.net Orthogonal methods employ different separation mechanisms, increasing the probability of detecting any co-eluting impurities. researchgate.netnih.gov

For a polar, basic compound like this compound, a standard reversed-phase liquid chromatography (RPLC) method can be complemented by an orthogonal technique such as hydrophilic interaction liquid chromatography (HILIC). researchgate.netnih.gov While RPLC separates compounds primarily based on hydrophobicity, HILIC separates them based on polarity. researchgate.netfishersci.com In HILIC, a polar stationary phase is used with a mobile phase high in organic solvent content. researchgate.net

Supercritical Fluid Chromatography (SFC) can also serve as a powerful orthogonal technique to RPLC. chromatographytoday.com SFC uses supercritical CO₂ as the main mobile phase and offers different selectivity, especially for polar and chiral compounds. youtube.com The combination of RPLC and HILIC or SFC provides a high degree of confidence in the purity profile by ensuring that impurities are not missed due to similar retention behavior in a single system. chromatographytoday.comquality-assistance.com This approach is critical for identifying all potential impurities that may be present in the sample. researchgate.net

Computational Chemistry and Theoretical Investigations of 5 Piperidin 4 Yl Pyridin 2 Amine and Its Derivatives

Quantum Chemical Calculations using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For 5-(Piperidin-4-YL)pyridin-2-amine and its analogs, DFT calculations offer a detailed understanding of their stability, reactivity, and potential for non-linear optical (NLO) applications.

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity and lower stability.

In studies of related pyridine (B92270) derivatives, DFT calculations have been employed to determine these energy gaps. For instance, computational analyses of various substituted pyridine compounds have shown that the nature and position of substituents significantly influence the HOMO and LUMO energy levels. The amino group at the 2-position and the piperidinyl group at the 5-position in the target molecule are expected to act as electron-donating groups, which would raise the HOMO energy level and potentially decrease the HOMO-LUMO gap, thereby increasing the molecule's reactivity.

The small HOMO-LUMO energy gap also suggests that the molecule can have significant nonlinear optical (NLO) properties. This is because a small gap facilitates intramolecular charge transfer, a key factor for NLO activity. Theoretical calculations on similar heterocyclic systems have demonstrated a correlation between a small energy gap and enhanced NLO properties.

Table 1: Representative Frontier Orbital Energies and Related Properties for Analogous Pyridine Derivatives

| Compound/Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) |

| Pyridine Derivative A | -5.260 | -3.111 | 2.149 | 1.180 |

| Pyridine Derivative B | -5.307 | -2.479 | 2.828 | 2.746 |

Data is illustrative and based on published values for analogous pyridine derivatives to provide context for the potential properties of this compound.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP map uses a color spectrum to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent intermediate potential values.

For this compound, the MEP surface would likely show a high negative potential (red) around the nitrogen atoms of the pyridine ring and the amino group, indicating these are the primary sites for electrophilic attack. Conversely, the hydrogen atoms of the amino group and the piperidine (B6355638) ring would exhibit a positive potential (blue), making them susceptible to nucleophilic interactions. This analysis is crucial for understanding the molecule's intermolecular interactions and its binding behavior with biological targets. Studies on similar substituted pyridines confirm that the nitrogen heteroatom and amino substituents are key sites of negative electrostatic potential. nih.gov

Global and local reactivity descriptors derived from DFT calculations provide quantitative measures of a molecule's reactivity. Key descriptors include ionization potential (I), electron affinity (A), electronegativity (χ), global hardness (η), and the electrophilicity index (ω).

Ionization Potential (I) and Electron Affinity (A) are related to the HOMO and LUMO energies, respectively (I ≈ -E_HOMO; A ≈ -E_LUMO).

Electronegativity (χ) describes the tendency of a molecule to attract electrons.

Global Hardness (η) is a measure of the resistance to charge transfer.

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons.

For pyridine derivatives, these descriptors help in understanding their chemical behavior. A low hardness and high electrophilicity index would suggest a high reactivity. The presence of electron-donating groups in this compound would influence these parameters, likely leading to a lower ionization potential and a modified electrophilicity profile compared to unsubstituted pyridine.

Table 2: Representative Global Reactivity Descriptors for Analogous Pyridine Derivatives

| Derivative | Ionization Potential (I) (eV) | Electron Affinity (A) (eV) | Global Hardness (η) (eV) | Electrophilicity Index (ω) (eV) |

| Pyridine Derivative C | 6.54 | 1.23 | 2.66 | 2.31 |

| Pyridine Derivative D | 6.89 | 1.55 | 2.67 | 2.45 |

Data is illustrative and based on published values for analogous pyridine systems.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. This method is essential for drug discovery, as it helps in understanding the binding mechanism and predicting the binding affinity of a compound to a biological target.

Molecular docking simulations of this compound derivatives with various protein kinases have been performed to predict their binding modes and affinities. semanticscholar.orgsemanticscholar.org In these studies, the ligand is placed in the active site of the target protein, and its conformational space is explored to find the most stable binding pose, which is typically the one with the lowest binding energy or docking score.

For instance, docking studies of similar aminopyrimidine derivatives with c-Jun-N-Terminal Kinase (JNK) have shown that the ligands bind in the ATP-binding pocket. semanticscholar.org The binding is often stabilized by a network of hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site. The pyridine and piperidine moieties of this compound are expected to play crucial roles in these interactions.

Table 3: Illustrative Molecular Docking Results for an Analogous Piperidine-Pyridine Derivative with a Protein Kinase

| Target Protein | Ligand | Docking Score (kcal/mol) | Key Interacting Residues |

| Cancer Osaka Thyroid (COT) Kinase | DB07075 | -14.860 | GLY 210, GLU 208, ASP 270, TRP 132 |

Data from a study on 3-(5-{[4-(aminomethyl) piperidin-1-yl] methyl}-1H-indol-2-yl)-1H-indazole-6-carbonitrile, a structurally related compound, illustrating potential binding interactions. alliedacademies.orgalliedacademies.org

The interaction profile of a ligand with its target protein provides a detailed map of the non-covalent interactions that stabilize the complex. This includes hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking interactions.

For this compound, the 2-amino group and the pyridine nitrogen are likely to act as hydrogen bond donors and acceptors, respectively, forming key interactions with the hinge region of protein kinases. The piperidine ring can engage in hydrophobic interactions with non-polar residues in the active site. For example, in docking studies with Rho-associated kinase (ROCK), pyridine-containing inhibitors have been shown to form critical hydrogen bonds with residues such as Met156 in the hinge region. semanticscholar.org The specific interactions depend on the topology and amino acid composition of the target's active site.

A detailed analysis of these interactions helps in understanding the structural basis of the ligand's activity and provides a rationale for designing more potent and selective derivatives.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to understand the behavior of molecules over time. bonvinlab.org For a flexible molecule like this compound, MD simulations provide crucial insights into its dynamic nature, revealing the accessible conformations, the transitions between them, and the influence of the surrounding environment. These simulations model the atomic movements by calculating the forces between atoms and integrating Newton's equations of motion, thereby generating a trajectory that describes how the molecule's position and velocity change over picoseconds to microseconds.

The primary dynamic features of this compound investigated via MD simulations include the puckering of the piperidine ring, the rotation around the single bond connecting the piperidine and pyridine rings, and the orientation of the exocyclic amino group. Such simulations can recreate the opening and closing motions of related complex biomolecules, highlighting the importance of understanding conformational changes for molecular function. nih.gov By analyzing these trajectories, researchers can map the molecule's potential energy surface and identify the most stable, low-energy conformations.

The conformational landscape of this compound is defined by the spatial arrangement of its constituent rings and substituents. The piperidine ring, similar to cyclohexane, predominantly adopts a chair conformation to minimize angular and torsional strain. wikipedia.org However, two distinct chair conformations are possible, distinguished by whether the bond to the pyridine ring is in an axial or equatorial position. The equatorial conformation is generally more stable in the gas phase and nonpolar solvents. wikipedia.org

MD simulations allow for a thorough exploration of this landscape. By simulating the molecule's movement over time, all energetically accessible conformations can be sampled. The key degrees of freedom that define the conformational space are:

Piperidine Ring Pucker: While the chair form is most stable, transient boat or twist-boat conformations can occur during transitions.

Inter-ring Torsional Angle: The rotation around the C4-C(pyridine) bond dictates the relative orientation of the two heterocyclic rings. This rotation is subject to steric hindrance, which limits the range of accessible angles.

Amine Group Orientation: The hydrogen atoms of the 2-amino group on the pyridine ring can rotate, influencing its hydrogen bonding potential.

The results from these simulations can be visualized using Ramachandran-like plots for the key dihedral angles, showing the probability of finding the molecule in a particular conformation. This provides a detailed map of the energetically favorable regions of its conformational space.

Table 1: Key Dihedral Angles in Conformational Analysis of this compound

| Dihedral Angle | Description | Typical Observed Conformations |

| C3-C4-C(pyridine)-C(pyridine) | Defines the relative orientation of the piperidine and pyridine rings. | Restricted rotation due to steric hindrance, leading to defined low-energy states. |

| N(piperidine)-C-C-C | Describes the puckering of the six-membered piperidine ring. | Primarily corresponds to the stable chair conformation. |

| C(pyridine)-C(pyridine)-N-H | Defines the orientation of the exocyclic amine hydrogens. | Can rotate, but may be involved in intramolecular hydrogen bonding. |

The solvent environment plays a critical role in determining the preferred conformation and dynamic behavior of this compound. The molecule possesses both hydrogen bond donors (the NH groups of the piperidine and the amino-pyridine) and acceptors (the nitrogen atoms of both rings), making its interactions with solvent molecules highly significant.

In polar protic solvents, such as water, the solvent molecules can form strong hydrogen bonds with the solute. These interactions can stabilize conformations that might be less favorable in the gas phase. For instance, in polar solvents, the axial conformer of the piperidine ring may become more stable. wikipedia.org MD simulations explicitly including solvent molecules (explicit solvent models) are essential for capturing these effects accurately. They can reveal the structure of the solvation shells around the molecule and quantify the strength and lifetime of solute-solvent hydrogen bonds.

Conversely, in nonpolar (aprotic) solvents, the dominant interactions are weaker van der Waals forces. In such environments, the molecule may adopt a more compact conformation to minimize the surface area of its polar regions exposed to the nonpolar solvent. Studies on related aminopyridine systems have demonstrated that solvent choice significantly alters molecular complexation and interaction energies. rsc.org MD simulations can quantify these differences, showing, for example, a reduced flexibility or altered conformational equilibrium when moving from a polar to a nonpolar medium.

In Silico ADME-Tox Prediction (excluding toxicity profiles and biological outcomes)

In silico (computational) methods are widely used in drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of candidate molecules. These predictions help to identify compounds with potentially favorable pharmacokinetic profiles early in the development process. For this compound, various molecular descriptors and physicochemical properties can be calculated to estimate its ADME profile.

These predictions are typically based on the molecule's structure and rely on established algorithms and models, such as quantitative structure-property relationship (QSPR) models. Important parameters include lipophilicity (logP), aqueous solubility (logS), polar surface area (PSA), the number of hydrogen bond donors and acceptors, and the number of rotatable bonds. These values are often evaluated against criteria like Lipinski's Rule of Five or Jorgensen's Rule of Three to assess "drug-likeness". researchgate.net For instance, computational tools can predict Caco-2 cell permeability, which is an indicator of intestinal absorption. researchgate.net

Table 2: Predicted Physicochemical and ADME Properties of this compound

Note: These values are computationally predicted and may differ from experimental results. The specific values can vary depending on the algorithm and software used.

| Property | Predicted Value | Significance for ADME |

| Molecular Weight | 177.25 g/mol | Influences diffusion and transport across membranes. |

| logP (Octanol/Water) | 1.5 - 2.0 | Measures lipophilicity; affects absorption and distribution. |

| Aqueous Solubility (logS) | -2.5 to -3.0 | Indicates solubility in aqueous environments like the gut. |

| Polar Surface Area (PSA) | ~64 Ų | Relates to membrane permeability and transport. |

| Hydrogen Bond Donors | 2 | Number of potential hydrogen bonds the molecule can donate. |

| Hydrogen Bond Acceptors | 3 | Number of potential hydrogen bonds the molecule can accept. |

| Rotatable Bonds | 1 | A measure of molecular flexibility. |

| Caco-2 Permeability | Low to Moderate | Predicts absorption across the intestinal epithelial cell barrier. |

| Human Oral Absorption | Moderate to High | An overall estimation of absorption after oral administration. researchgate.net |

Structure Activity Relationship Sar Investigations of 5 Piperidin 4 Yl Pyridin 2 Amine Analogues

Elucidation of Critical Pharmacophores and Structural Motifs

The foundational structure of 5-(piperidin-4-yl)pyridin-2-amine comprises three key components: a pyridine (B92270) ring, a piperidine (B6355638) ring, and a linker connecting them. The arrangement and specific features of these components constitute the essential pharmacophore responsible for biological activity.

The pyridine ring and the piperidine ring are among the most common heterocyclic building blocks in approved drug molecules. chemenu.com Their combination within a single scaffold creates a versatile platform for therapeutic development. The core pharmacophore often involves the basic nitrogen of the piperidine ring and the hydrogen-bonding capability of the 2-amino group on the pyridine ring.

Research on related heterocyclic systems has demonstrated the importance of specific substituents for activity. For instance, in a series of 4-(pyridin-2-yl)thiazol-2-amine inhibitors, the unsubstituted scaffold showed very weak activity, indicating that the substituent on the primary amine is a critical component of the pharmacophore for that specific target. acs.org Similarly, for certain A2A adenosine (B11128) receptor antagonists based on a thiazolo[5,4-d]pyrimidine (B3050601) core, an exocyclic amine group at position 7 and a furan-2-yl moiety at position 2 were found to be essential for potent and selective binding. nih.gov The design of novel compounds often involves fusing pharmacophore templates from different known ligands to enhance activity. nih.gov The piperidin-4-one nucleus is also considered a versatile pharmacophore, which can be modified to improve interactions with biological receptors. nih.gov

Key pharmacophoric features identified across various series of related compounds include:

A basic nitrogen atom, typically within the piperidine ring.

Hydrogen bond donor/acceptor groups, such as the 2-aminopyridine (B139424) moiety.

An aromatic system (the pyridine ring) capable of various interactions.

Specific substitution patterns on both the piperidine and pyridine rings that are crucial for target affinity and selectivity.

Impact of Piperidine Ring Substitution on Biological Target Interactions

Modifications to the piperidine ring have a profound effect on the biological and pharmacokinetic properties of this compound analogues. The piperidine ring itself typically adopts an energetically favorable chair conformation. Substituents on this ring can influence binding affinity, selectivity, metabolic stability, and central nervous system (CNS) penetration.

Systematic modifications of substituents on the piperidine ring are a key strategy in SAR studies. For example, N-methylation of the piperidine nitrogen has been shown to increase lipophilicity, which can lead to enhanced CNS penetration. Conversely, introducing a fluorine atom at the C-4 position of the piperidine ring can significantly improve the oral activity of some ligand families. nih.gov In one series of 5-HT1A receptor agonists, this C-4 fluorine substitution led to derivatives with higher affinity, selectivity, and more potent in vivo activity compared to their non-fluorinated counterparts. nih.gov Further studies on fluorinated piperidines have shown that fluorine atoms tend to prefer an axial position, although this can be influenced by adjacent substituents. nih.gov

In another example involving piperine (B192125) derivatives, a 4-methyl-substituted piperidine ring resulted in a compound with high inhibitory activity for the MAO-B enzyme. nih.gov The orientation of substituents is also critical; studies on donepezil (B133215) hybrids showed that compounds with a 1-benzylpiperidin-4-yl substitution had higher potency than the corresponding 4-benzylpiperidin-1-yl isomers. nih.gov

The following table summarizes the observed effects of specific piperidine ring substitutions from various studies.

| Substitution | Position | Observed Effect | Reference |

| Methyl | N-1 (Piperidine Nitrogen) | Increased lipophilicity and CNS penetration. | |

| Fluorine | C-3 | Decreased metabolic clearance (CYP3A4 resistance). | |

| Fluorine | C-4 | Enhanced oral activity and binding affinity for 5-HT1A receptors. | nih.gov |

| Methyl | C-4 | High inhibitory activity for MAO-B. | nih.gov |

These findings underscore the importance of the piperidine ring as a key modifiable element for fine-tuning the pharmacological profile of the entire molecule.

Role of Pyridine Ring Modifications on Activity and Selectivity

The pyridine ring is a crucial component that significantly influences the biochemical potency, metabolic stability, and permeability of drug candidates. nih.gov Its ability to form hydrogen bonds and participate in various molecular interactions makes it a prime target for SAR studies. researchgate.net

The position of the nitrogen atom within the aromatic ring is critical. In a study of Bloom Helicase inhibitors, changing the 4-pyridinyl moiety of a lead compound to a phenyl group resulted in a loss of activity. nih.gov Similarly, moving the pyridine nitrogen from the 4-position to the 2-position also led to inactivity, while a 3-pyridinyl analogue retained comparable activity. nih.gov This highlights the specific spatial and electronic requirements of the target's binding pocket.

Substitutions on the pyridine ring also play a synergistic role in determining activity. For a series of 5-HT1A receptor agonists, the combination of a 5-methyl and a 6-methylamino substituent on the pyridine ring was found to synergistically enhance their agonist properties. nih.gov The introduction of a pyridine ring in place of a phenyl ring has been shown in some cases to dramatically improve the metabolic stability of compounds. nih.gov In another example, replacing a phenyl group with a pyridine led to a potent Cdc7 kinase inhibitor. nih.gov

The following table details the effects of various modifications to the pyridine ring.

| Modification | Position | Observed Effect | Reference |

| Phenyl substitution | Replaced pyridine ring | Loss of activity. | nih.gov |

| Isomeric change | N moved from 4- to 2-position | Loss of activity. | nih.gov |

| Isomeric change | N moved from 4- to 3-position | Comparable activity to lead. | nih.gov |

| Methyl & Methylamino | 5- and 6-positions | Synergistic enhancement of 5-HT1A agonist activity. | nih.gov |

| Methylation of amine | 2-methoxy instead of 2-amino | Enhanced analgesic effect in one series. | nih.gov |

These results demonstrate that even subtle changes to the pyridine ring, such as altering the nitrogen's position or adding small substituents, can have a dramatic impact on the molecule's biological profile.

Influence of Linker Chemistry and Chain Length on Binding Affinity

Studies on various compound classes have shown that linker length directly impacts potency. For a series of multifunctional pyridines targeting sigma receptors, a two-carbon (n=2, ethyl) linker connecting an N-benzylpiperidine motif to the pyridine ring was found to be optimal for high affinity to the σ1 receptor. nih.gov In contrast, a longer, three-carbon linker (n=3, propyl) resulted in lower affinity. nih.gov Interestingly, for the σ2 receptor subtype, a shorter one-carbon (n=1, methyl) linker was preferred. nih.gov This demonstrates how linker length can be tuned to achieve selectivity between different targets.

The nature of the linker is also pivotal. In a series of A2A adenosine receptor antagonists, compounds with a piperazine (B1678402) ring as the linker showed superior binding affinity compared to an analogous compound with a piperidine linker. nih.gov In other cases, a direct bond between the core heterocyclic systems is employed, while other analogues utilize flexible alkyl chains or more rigid linkers to achieve the desired conformation. nih.gov The optimal length of a linker between a 1,3-benzodioxole (B145889) ring and a heterocyclic nitrogen ring for MAO-B inhibition was determined to be between two and five carbons. nih.gov

The table below illustrates the impact of linker modifications on activity.

| Linker Modification | Compound Series | Finding | Reference |

| Varied Alkyl Chain Length | Pyridines for Sigma Receptors | A 2-carbon linker was optimal for σ1 affinity; a 1-carbon linker was preferred for σ2. | nih.gov |

| Varied Alkyl Chain Length | Piperine Derivatives for MAO-B | Optimal linker length was 2-5 carbons. | nih.gov |

| Piperidine vs. Piperazine | A2A Receptor Antagonists | A piperazine linker was preferred over a piperidine linker, improving affinity tenfold. | nih.gov |

These examples highlight that the linker is not merely a spacer but an active contributor to the pharmacophore, whose characteristics must be carefully optimized for each specific biological target.

Conformational Analysis and its Relation to SAR

The three-dimensional conformation of a molecule dictates how it interacts with its biological target. For flexible molecules like this compound analogues, which contain both rigid (pyridine) and flexible (piperidine) components, conformational analysis is key to understanding SAR. The piperidine ring most commonly adopts a low-energy chair conformation.

X-ray crystallography and computational modeling are powerful tools for studying molecular conformation. In one study of a factor Xa inhibitor, X-ray analysis revealed a specific binding mode where a fused bicyclic ring system (related to the piperidine portion) and a chloronaphthalene moiety (related to the pyridine portion) bound to distinct subsites of the enzyme. nih.gov The analysis also discovered that a restricted conformation, stabilized by an intramolecular S-O interaction, was crucial for high affinity. nih.gov

Intramolecular hydrogen bonding can also significantly influence conformation. A study on pyridin-2-yl guanidine (B92328) derivatives found that the formation of an intramolecular hydrogen bond between the pyridine nitrogen and the guanidinium (B1211019) group induced a 180° change in the dihedral angle between the two moieties. researchgate.net This conformational control is a key factor in the molecule's interaction with its target.

The conformational preferences of substituents on the piperidine ring are also important. NMR studies of all-cis-(multi)fluorinated piperidines revealed that fluorine atoms generally prefer to occupy axial positions. nih.gov However, this preference can be reversed to equatorial when a substituent is placed adjacent to the ring nitrogen, demonstrating the subtle interplay of forces that determine the final three-dimensional structure and its subsequent biological activity. nih.gov

Mechanistic Elucidation of Biological Target Interactions Focus on Molecular Mechanism

Kinase Inhibition Mechanisms

The aminopyridine core, a central feature of 5-(Piperidin-4-YL)pyridin-2-amine, is a well-established pharmacophore for ATP-competitive kinase inhibition. This structural motif is adept at forming crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a common mechanism for achieving inhibitory activity.

B-Raf Kinase Inhibition and MAPK/ERK Pathway Modulation

Derivatives of aminopyridines have been investigated as inhibitors of B-Raf, a key serine/threonine kinase in the MAPK/ERK signaling cascade. The V600E mutation in B-Raf leads to its constitutive activation and is a driver in a significant percentage of cancers. nih.govmdpi.com The MAPK/ERK pathway, comprising RAS-RAF-MEK-ERK, is fundamental in regulating cellular processes like proliferation and survival. nih.gov

Inhibitors based on a pyridine (B92270) hinge-binding template are designed to interact with the hinge residue Cys532 of B-Raf. nih.gov Structure-activity relationship (SAR) studies on N-(4-aminopyridin-2-yl)amide derivatives have yielded compounds with potent enzymatic activity against B-Raf(V600E) and selectivity over the wild-type form. nih.gov For these inhibitors, the aminopyridine portion is crucial for anchoring the molecule in the ATP-binding site, allowing other parts of the molecule to make additional favorable contacts, thereby enhancing potency and selectivity. The piperidinyl group of this compound can be envisioned to occupy a solvent-exposed region, offering a vector for modification to fine-tune physicochemical properties and target interactions.

| Compound Class | Target | Key Interactions | Reference |

| Pyridine-amides | B-RafV600E | Hydrogen bond with hinge residue Cys532 | nih.gov |

| N-(4-aminopyridin-2-yl)amides | B-RafV600E | Potent enzymatic inhibition | nih.gov |

G-Protein-Coupled Receptor Kinase (GRK-2 and GRK-5) Inhibition

G protein-coupled receptor kinases (GRKs) are pivotal in the desensitization of G protein-coupled receptors (GPCRs). Both GRK2 and GRK5 are implicated in heart failure, making them attractive therapeutic targets. google.com The active sites of GRK2 and GRK5 share similarities, and inhibitors often target the ATP-binding pocket.

Molecular modeling and crystal structures of related inhibitors reveal key interactions. For instance, the pyridine nitrogen can form hydrogen bonds with residues like Lys220 and Asp329 in the active site. google.com In the case of GRK5, it is known to be regulated by calmodulin in a calcium-dependent manner, a process that can influence its localization and substrate specificity. rsc.org Derivatives of 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine have been synthesized as selective GRK-2 and -5 inhibitors, indicating the importance of the piperidin-4-yl-pyridin-2-amine scaffold for activity against these kinases. google.com

| Kinase | Key Interacting Residues (in related inhibitors) | Inhibition Mechanism | Reference |

| GRK2 | Lys220, Asp329 | ATP-competitive inhibition | google.com |

| GRK5 | Not specified | ATP-competitive inhibition | google.com |

Mitotic Kinase (MPS1 and Aurora Kinases) Inhibition

Monopolar Spindle 1 (Mps1) is a crucial kinase for the spindle assembly checkpoint, ensuring proper chromosome segregation during mitosis. Inhibitors of Mps1 are being explored as anticancer agents. Studies on pyrido[3,4-d]pyrimidine (B3350098) derivatives targeting Mps1 have shown that interactions with residues such as I531, V539, M602, C604, N606, I607, L654, I663, and P673 are significant for binding. Stable hydrogen bonds with G605 and K529 are also conducive to inhibitory activity. nih.gov The this compound scaffold can be conceptually docked into the Mps1 active site where the aminopyridine would interact with the hinge region.

Aurora kinases (A, B, and C) are another family of serine/threonine kinases that are key regulators of mitosis, and their overexpression is linked to various cancers. justia.com Aminopyridine and imidazo[4,5-b]pyridine derivatives have been patented as Aurora A kinase inhibitors. nih.govgoogle.com The general mechanism involves the aminopyridine core binding to the hinge region of the kinase. For instance, N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines have been identified as potent inhibitors of Aurora A and B kinases. nih.gov The piperidinyl group could be oriented towards the solvent front, allowing for modifications to improve selectivity and potency.

| Kinase | Key Interacting Residues (in related inhibitors) | Inhibition Mechanism | Reference |

| Mps1 | G605, K529, I531, V539, M602, C604, N606, I607, L654, I663, P673 | ATP-competitive inhibition | nih.gov |

| Aurora A | Hinge region interaction | ATP-competitive inhibition | nih.govgoogle.com |

| Aurora B | Hinge region interaction | ATP-competitive inhibition | nih.gov |

Cyclin-Dependent Kinases (CDK4/6) Inhibition

CDK4 and CDK6 are key regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy. The pharmacophore of several potent CDK4/6 inhibitors includes an N-(5-(piperidin-1-yl)pyridin-2-yl)-4-(thiazol-5-yl)pyrimidine scaffold. nih.govnih.gov These inhibitors are ATP-competitive and form hydrogen bonds with hinge residues (e.g., Val101 in CDK6) and engage in hydrophobic interactions in the adenine-binding pocket. nih.gov The 2-aminopyridine (B139424) moiety is a critical component for this hinge interaction. The piperidinyl group often extends into the solvent-exposed region, where modifications can modulate properties like solubility and cell permeability without disrupting the core binding interactions.

| Kinase | Key Interactions | Inhibition Mechanism | Reference |

| CDK4/6 | Hydrogen bonds with hinge residues (e.g., Val101 in CDK6) | ATP-competitive inhibition | nih.gov |

Protein Kinase B (Akt) Inhibition